4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O2/c1-12-3(5(13)14)2(7)4(11-12)6(8,9)10/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJINUFLHMNOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One
A one-step procedure starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and methylhydrazine yields a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole. Separation leverages distillation under reduced pressure, exploiting differences in boiling points. The 3-trifluoromethyl isomer is isolated for subsequent functionalization.
Key Conditions :
Alternative Route via Diethyl Oxalate and 2-Pentanone
A multi-step synthesis begins with diethyl oxalate and 2-pentanone, forming a β-ketoester intermediate. Cyclization with methylhydrazine produces a 1-methyl-pyrazole-5-carboxylate derivative, which is nitrated and reduced to introduce substituents. While less direct, this route offers flexibility for late-stage modifications.
Key Conditions :
Bromination at the 4-Position
Regioselective bromination is critical for introducing the 4-bromo substituent. N-Bromosuccinimide (NBS) in dichloromethane achieves high selectivity under mild conditions.
Optimized Bromination Protocol :
| Parameter | Value |
|---|---|
| Reagent | NBS (1.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 12–24 hours |
| Yield | 78–85% |
Competing pathways, such as dibromination or ring-opening, are suppressed by maintaining low temperatures and stoichiometric control.
Industrial-Scale Production Considerations
Scalability demands optimization of atom economy and waste reduction. The E-factor (environmental factor) for analogous pyrazole syntheses ranges from 14.2 to 82.8 kg waste/kg product, highlighting the need for green chemistry adaptations.
Process Improvements :
-
Continuous Flow Reactors : Enhance lithiation efficiency and safety.
-
Catalytic Debromination : Recycles bromine byproducts in multi-step sequences.
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Solvent Recovery : Dichloromethane and THF are reclaimed via distillation, reducing E-factors by 30–40%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Basic Information
- Molecular Formula : C₆H₄BrF₃N₂O₂
- Molecular Weight : 273.007 g/mol
- IUPAC Name : 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- CAS Number : 497833-05-3
Structural Characteristics
The compound features:
- A pyrazole ring , which is known for its diverse biological activities.
- A trifluoromethyl group , which enhances lipophilicity and biological activity.
- A carboxylic acid functional group , which can participate in various chemical reactions.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in:
- Anticancer Activity : Research indicates that compounds derived from this pyrazole can inhibit cancer cell proliferation by targeting specific signaling pathways (e.g., PI3K/Akt pathway) .
- Anti-inflammatory Properties : Studies have demonstrated that certain derivatives exhibit anti-inflammatory effects, making them candidates for treating chronic inflammatory diseases .
Agrochemicals
The compound is also explored for applications in agriculture:
- Herbicides : Its structural characteristics allow it to act as a herbicide, effectively controlling weed growth while minimizing environmental impact .
Synthesis of Complex Molecules
Due to its reactive functional groups, this compound serves as a precursor in synthesizing more complex organic molecules, including:
- Pharmaceutical Intermediates : It is used to synthesize intermediates for various drugs, enhancing the efficiency of drug development processes .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including those based on this compound. The results indicated that certain modifications led to increased potency against breast cancer cell lines, demonstrating the compound's potential as an anticancer agent .
Case Study 2: Herbicidal Properties
Research conducted by agrochemical companies has shown that formulations containing this compound exhibit effective weed control in various crops. Field trials demonstrated a significant reduction in weed biomass compared to untreated controls, supporting its use as a selective herbicide .
Table 1: Comparison of Biological Activities
| Compound Derivative | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative A | Anticancer | 15 | Journal of Medicinal Chemistry |
| 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole derivative B | Anti-inflammatory | 25 | Journal of Medicinal Chemistry |
| Herbicide formulation containing the compound | Herbicidal | N/A | Agrochemical Research |
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The pathways involved in these interactions are often complex and may require further study to fully elucidate.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Position 1 Modifications
- Methyl vs. For instance, the isobutyl analog (C₉H₁₀BrF₃N₂O₂, MW 315.09 g/mol) shows higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Position 3 Modifications
- Trifluoromethyl vs. The methoxyphenyl group in this analog may improve binding to aromatic residues in enzymes, though it reduces the electron-withdrawing effect critical for stabilizing negative charges .
Position 4 Halogen Variations
- Bromo vs. Chloro :
Bromine’s larger atomic radius and polarizability compared to chlorine (e.g., in 4-chloro analogs) can enhance van der Waals interactions in biological targets. Isostructural studies of chloro and bromo derivatives reveal that bromine improves binding affinity in certain antimicrobial agents due to stronger halogen bonding .
Position 5 Functionalization
- Carboxylic Acid vs. Ester/Hydrazide: Esters like ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate (C₇H₆BrF₃N₂O₂, MW 287.04 g/mol) exhibit increased lipophilicity, making them more suitable for crossing lipid membranes.
Biological Activity
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, with the chemical formula and CAS number 497833-05-3, is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
- Molecular Weight : 273.007 g/mol
- Structure : The compound features a pyrazole ring with bromine and trifluoromethyl substituents, which are known to influence its biological activity.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The specific compound in focus shows promising results particularly in anticancer applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities suggest significant cytotoxic effects:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| This compound | HepG2 | TBD |
The mechanism of action for these compounds often involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells. For example, studies have shown that certain pyrazole derivatives can enhance caspase activity and induce morphological changes indicative of apoptosis at low concentrations (around 1 μM) .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. In various assays, compounds have demonstrated significant inhibition of cyclooxygenase (COX) enzymes:
| Compound | COX Inhibition | IC50 (μM) |
|---|---|---|
| This compound | COX-2 | TBD |
| This compound | COX-1 | TBD |
These findings suggest that this compound could serve as a potential lead for developing new anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have synthesized and evaluated various pyrazole derivatives, including 4-bromo analogs. For instance:
- Synthesis and Evaluation : A study synthesized a series of pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the pyrazole ring significantly affected both potency and selectivity towards cancer cells .
- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could disrupt microtubule dynamics, which is crucial for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Safety Profile : Toxicological assessments have shown that certain pyrazole derivatives exhibit minimal toxicity at therapeutic doses, making them suitable candidates for further development in clinical settings .
Q & A
Q. What are the standard synthetic routes for 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via a multi-step protocol. A key intermediate, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate , is prepared by reacting brominated pyrazole esters with phenylboronic acid under Suzuki–Miyaura cross-coupling conditions using Pd(PPh₃)₄ as a catalyst. Subsequent hydrolysis with NaOH in methanol yields the carboxylic acid derivative . Characterization involves IR, NMR (¹H/¹³C), and mass spectrometry to confirm purity and regiochemistry .
Q. How is crystallographic data utilized to resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving positional isomerism or substituent orientation. For example, SC-XRD analysis of related brominated pyrazole derivatives confirms the 1-methyl and 3-trifluoromethyl group positions, with R-factors <0.05 ensuring accuracy. SHELX software (e.g., SHELXL) refines bond lengths and angles, distinguishing between possible tautomers or steric clashes .
Q. What analytical methods are used to assess purity and stability during storage?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under varying temperatures (4°C vs. 25°C) and humidity levels (40–80% RH) reveal degradation products, monitored via LC-MS. For instance, decomposition via decarboxylation is observed under acidic conditions, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the 4-bromo position?
The 4-bromo group serves as a versatile site for functionalization. Buchwald–Hartwig amination or Sonogashira coupling requires Pd(OAc)₂/Xantphos catalysts, with microwave-assisted heating (120°C, 30 min) improving yields to >80%. Solvent selection (DMF vs. THF) and base (Cs₂CO₃ vs. K₃PO₄) critically influence reaction efficiency. Post-reaction purification via silica gel chromatography (hexane/EtOAc) isolates derivatives for biological screening .
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying the C4 position as electrophilic due to electron-withdrawing effects from the trifluoromethyl and carboxylic acid groups. Fukui indices guide predictions of regioselectivity when substituting bromine with amines or thiols .
Q. How do structural modifications impact biological activity in agrochemical applications?
Replacing the 4-bromo group with cyano or thioether moieties alters binding to insect nicotinic acetylcholine receptors (nAChRs). In vitro assays using Spodoptera frugiperda cells show IC₅₀ values ranging from 0.5 µM (cyano analog) to 5.2 µM (thioether), correlating with steric bulk and electronegativity. Metabolite identification via HRMS reveals oxidative degradation pathways affecting field efficacy .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 50% vs. 70% for ester hydrolysis) arise from reaction scale and catalyst purity. Microscale experiments (≤1 mmol) with rigorously dried solvents (e.g., molecular sieves in DMF) improve reproducibility. Kinetic studies using in situ FTIR track intermediate formation, identifying water contamination as a yield-limiting factor .
Methodological Challenges and Solutions
Q. How are enantiomeric impurities detected in chiral derivatives of this compound?
Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) resolves enantiomers with a resolution factor >1.5. Circular Dichroism (CD) spectroscopy confirms absolute configuration, while NOESY NMR correlates spatial arrangements of substituents .
Q. What strategies mitigate toxicity risks during large-scale synthesis?
Substituting POCl₃ (toxic, corrosive) with polymer-supported reagents (e.g., PS-TPP) in cyclization steps reduces hazardous waste. Continuous-flow reactors minimize exposure to intermediates, improving safety profiles without compromising yield (85% vs. batch-mode 78%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
